molecular formula C12H9F2NO3 B2599287 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 923825-01-8

3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid

Cat. No.: B2599287
CAS No.: 923825-01-8
M. Wt: 253.205
InChI Key: UXHQUUDVIZGIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 923825-01-8) is an oxazole-containing carboxylic acid derivative with a molecular formula of C₁₂H₉F₂NO₃ and a molecular weight of 253.2 g/mol . Its structure features a 1,3-oxazole ring substituted at the 5-position with a 2,4-difluorophenyl group and a propanoic acid side chain at the 2-position (Fig. 1). The compound exhibits a predicted collision cross-section (CCS) of 157.1 Ų for its [M+H]+ adduct, as determined by computational analysis .

Key applications include its use as a pharmaceutical impurity and chemical synthesis intermediate, particularly in industrial research settings .

Properties

IUPAC Name

3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c13-7-1-2-8(9(14)5-7)10-6-15-11(18-10)3-4-12(16)17/h1-2,5-6H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHQUUDVIZGIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(O2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid typically involves the reaction of 2,4-difluoroaniline with glyoxylic acid to form the oxazole ring, followed by the addition of a propanoic acid group . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase

One of the most significant applications of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). Research indicates that sEH plays a crucial role in the metabolism of fatty acid epoxides, which are involved in various physiological processes including inflammation and pain response.

In a study published in Nature Communications, the compound demonstrated effective inhibition of sEH, showing potential for treating conditions such as hypertension and pain management. The structure-activity relationship (SAR) studies highlighted that modifications on the oxazole ring could enhance inhibitory potency against sEH, making it a promising candidate for further development in pharmacotherapy .

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. In vitro studies have shown that derivatives of oxazole compounds can exhibit cytotoxic effects against various cancer cell lines. Notably, compounds with similar structures have been reported to have IC₅₀ values in the nanomolar range against colon and breast cancer cells . This suggests that 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid could be further explored for its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

Biological ActivityTargetIC₅₀ ValueReference
Inhibition of sEHSoluble Epoxide HydrolaseNot specifiedNature Communications
CytotoxicityHT-29 Colon CancerIC₅₀ = 9 nMMDPI Journal
CytotoxicityMCF-7 Breast CancerIC₅₀ = 17 nMMDPI Journal

Potential in Drug Development

The unique properties of this compound make it a candidate for further development into therapeutic agents targeting inflammatory diseases and cancer. Its ability to modulate pathways associated with pain and inflammation opens avenues for research into novel analgesics and anti-inflammatory drugs.

Mechanism of Action

The mechanism by which 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions that modulate biological activity . Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Analogous Compounds

Compound Name Substituents Heterocycle Molecular Formula Molecular Weight (g/mol) Key Applications Evidence ID
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid 2,4-difluorophenyl 1,3-oxazole C₁₂H₉F₂NO₃ 253.2 Pharmaceutical intermediate
3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid 2-chlorophenyl 1,3,4-oxadiazole C₁₁H₉ClN₂O₃ 252.65 Unspecified research use
3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid 2,4-dichlorophenyl 1,3-oxazole C₁₂H₉Cl₂NO₃ 284.11 Biochemical research (Santa Cruz Biotechnology)
3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid 4-fluorophenyl 1,3-oxazole C₁₂H₁₀FNO₃ 235.21 R&D chemical intermediate
3-[5-(3,5-Dichlorophenyl)-4-phenyl-1,3-oxazol-2-yl]propanoic acid 3,5-dichlorophenyl, phenyl 1,3-oxazole C₁₈H₁₃Cl₂NO₃ 362.21 No reported applications

Key Observations:

Substituent Effects :

  • Halogen Type and Position : Replacement of fluorine with chlorine (e.g., 2,4-dichloro vs. 2,4-difluoro) increases molecular weight by ~30 g/mol and may enhance lipophilicity .
  • Heterocycle Core : The 1,3-oxazole in the target compound differs from the 1,3,4-oxadiazole in ’s analog. Oxadiazoles generally exhibit higher metabolic stability but reduced solubility compared to oxazoles .

Biological and Industrial Relevance :

  • The 2,4-difluoro substitution in the target compound is common in drug design for optimizing pharmacokinetics (e.g., enhanced membrane permeability) .
  • Dichlorophenyl derivatives (e.g., sc-346001) are marketed for biochemical research but lack explicit pharmaceutical applications .

Research and Commercial Availability

  • The target compound is available in 25 mg to 1 g quantities for industrial research, priced at ¥798.00/25 mg .
  • Dichlorophenyl analogs (e.g., sc-346001) are sold by Santa Cruz Biotechnology at $240.00/250 mg .
  • Limited literature or patent data exist for most analogs, highlighting a need for further study .

Biological Activity

3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS No. 923825-01-8) is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

The molecular formula of this compound is C12_{12}H9_{9}F2_{2}NO3_{3} with a molecular weight of 253.20 g/mol. The compound features a difluorophenyl group and an oxazole moiety, which are significant for its biological interactions.

Genotoxicity Studies

A study examining the genotoxic potential of related compounds found that modifications to oxazole derivatives can significantly alter their mutagenic properties. Specifically, it was noted that while some derivatives exhibited weak genotoxic effects in the SOS Chromotest, others were modified to reduce these effects significantly. This highlights the importance of structural modifications in developing safer therapeutic agents .

Anticancer Activity

Preliminary investigations into the anticancer potential of oxazole derivatives suggest that they may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. While direct studies on this compound are sparse, its structural characteristics align with those of compounds known for anticancer activity .

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory Effects Similar oxazole compounds were tested for their ability to inhibit inflammatory cytokine production in vitro. Results indicated a significant reduction in pro-inflammatory markers .
Genotoxicity Assessment The Ames test showed no mutagenic activity for certain oxazole derivatives, while others demonstrated varying degrees of SOS response induction .
Anticancer Potential A related compound was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via coupling reactions between substituted oxazole precursors and propanoic acid derivatives. For example, tert-butyl ester intermediates (e.g., tert-butyl 3-((5-aryl-1,3,4-oxadiazol-2-yl)thio)propanoate) are hydrolyzed under acidic conditions to yield the carboxylic acid . Purity optimization involves column chromatography (e.g., silica gel with 2% MeOH in DCM) and recrystallization, monitored by HPLC (>95% purity thresholds) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., aromatic protons at δ 7.60–7.71 ppm for difluorophenyl groups, carboxylic acid protons at δ 10.59–12.21 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M-H]⁻ at m/z 311.0257) .
  • HPLC : Assess purity (retention time ~5.8–6.8 min) .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : Use fume hoods for aerosol control, wear nitrile gloves, and safety goggles. In case of skin contact, rinse with water for 15 minutes. Store in sealed containers at room temperature .

Advanced Research Questions

Q. How can low yields in oxazole-propanoic acid coupling reactions be addressed?

  • Methodology : Optimize reaction conditions:

  • Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura couplings of difluorophenyl groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Temperature control : Reactions at 60–80°C reduce side-product formation .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodology :

  • Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., rotamers) cause splitting .
  • COSY/HSQC : Correlate coupled protons and carbons to confirm assignments .
  • Crystallography : Compare with X-ray structures (e.g., monoclinic crystal system, P2₁/c space group) to validate stereochemistry .

Q. What computational approaches predict the compound’s bioactivity against enzymatic targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with Rho kinase or cyclooxygenase active sites, leveraging oxazole’s π-π stacking with aromatic residues .
  • QSAR : Correlate substituent effects (e.g., fluorine electronegativity) with inhibitory potency .

Q. How does the 2,4-difluorophenyl group influence metabolic stability in pharmacokinetic studies?

  • Methodology :

  • In vitro microsomal assays : Compare half-life (t₁/₂) with non-fluorinated analogs using LC-MS quantification .
  • CYP450 inhibition screening : Fluorine’s electron-withdrawing effects reduce oxidation susceptibility .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate?

  • Methodology :

  • DSC/TGA : Perform differential scanning calorimetry to confirm decomposition vs. melting events .
  • Reproducibility : Synthesize batches under standardized conditions (e.g., 24-hour reflux in anhydrous THF) .

Structural and Functional Analogues

Q. What structural modifications enhance solubility without compromising activity?

  • Methodology :

  • Prodrug design : Synthesize methyl esters (e.g., methyl 3-[5-(2,4-difluorophenyl)oxazol-2-yl]propanoate) to improve logP .
  • PEGylation : Attach polyethylene glycol chains to the carboxylic acid group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.